molecular formula C7H15N5O4 B132136 D-Name CAS No. 141968-19-6

D-Name

Cat. No. B132136
M. Wt: 233.23 g/mol
InChI Key: KCWZGJVSDFYRIX-RXMQYKEDSA-N
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Description

D-Name is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed to mimic the effects of natural neurotransmitters in the brain.

Scientific Research Applications

Data Management in Biological Sciences

Developing a Data Management Plan (DMP) is crucial in biological sciences for grant applications. This includes outlining the creation, storage, and dissemination of research data. A case study method is used to assess a corporation's DMP, focusing on how data is named and stored, and addressing record-keeping deficiencies (Kuzma, 2015).

Privacy in Biomedical Research

In biomedical sciences, preserving the privacy of study participants is paramount. A software using R Shiny library was developed for data discovery and feasibility analyses, ensuring compliance with privacy rights. This tool, named Feasibility Explorer, helps researchers overview available data while maintaining participant confidentiality (Scheel et al., 2019).

Levenstein's Algorithm in Name-Matching

Levenstein's algorithm is significant in name-matching for various applications including text classification, plagiarism detection, and information extraction from large data sets. This algorithm is especially crucial in Arabic and English languages for various AI applications, including conversational systems (Abdulmalek et al., 2021).

Machine Learning in Diabetes Research

In diabetes research, machine learning and data mining are applied for prediction, diagnosis, and understanding diabetic complications. These techniques help in transforming the massive amount of data into valuable knowledge, with Support Vector Machines being a prominent method used (Kavakiotis et al., 2017).

Standardized 3-D Objects in Virtual Reality

Virtual reality research benefits from the use of standardized databases of colored three-dimensional objects. These objects are normed for name agreement and other characteristics, essential for experimental control in scientific studies (Peeters, 2017).

E-Science Environment in Scientific Research

The e-Science environment, named Sentinel, supports researchers in cloud environments. It allows for the management and monitoring of scientific applications, enhancing the efficiency and accessibility of scientific workflows (Leonora et al., 2017).

DNS Measurements in Internet Research

Studying the state of the DNS over time reveals valuable information about the evolution of the Internet. A large-scale measurement system was designed to collect daily DNS data, providing insights into technical operations of domains (Rijswijk-Deij et al., 2016).

Biomedical Name Recognition with Gimli

Gimli, an open-source tool, facilitates the automatic recognition of biomedical names from scientific text. It includes various features and allows for the training of new models, thereby aiding in biomedical NER and facilitating better research (Campos et al., 2013).

properties

IUPAC Name

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWZGJVSDFYRIX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216166
Record name N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Name

CAS RN

141968-19-6
Record name N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141968-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ornithine, N5-(imino(nitroamino)methyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141968196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,100
Citations
…, M Gallo Calderón, AP da Silva, D Name… - Virus …, 2018 - academic.oup.com
Canine parvovirus (CPV) is a fast-evolving single-stranded DNA virus that causes one of the most significant infectious diseases of dogs. Although the virus dispersed over long …
Number of citations: 35 academic.oup.com
…, R Pérez, J Aldaz, AA Alfieri, AF Alfieri, D Name… - Virus Genes, 2014 - Springer
Canine distemper virus (CDV, Paramyxoviridae, Morbillivirus) is the causative agent of a severe infectious disease affecting terrestrial and marine carnivores worldwide. Phylogenetic …
Number of citations: 31 link.springer.com
P Babal, O Pechanova, I Bernatova - Physiological Research, 2000 - biomed.cas.cz
… of 4-week L-NAME and D-NAME treatments on hemodynamic and … NAME and 40 mg/kg/day of D-NAME. At the end of the experiment, … Thus, the consideration of D-NAME as an inactive …
Number of citations: 15 www.biomed.cas.cz
T Liu, M Zhang, GT Mukosera, D Borchardt, Q Li… - Redox biology, 2019 - Elsevier
… Release of NO also occurred with the NOS-inactive enantiomer D-NAME, but not with L-arginine or another NOS inhibitor L-NMMA, consistent with the presence or absence of a nitro …
Number of citations: 52 www.sciencedirect.com
O Pechanova, I Bernatova, P Babal - General physiology and …, 1999 - europepmc.org
… NAME (20 and 40 mg/kg/day), and D-NAME (40 mg/kg/day) on hemodynamic and structural … in D-NAME (40 mg/kg/day) group. We conclude that in a long-term experiment D-NAME …
Number of citations: 12 europepmc.org
MJ Miller, H Sadowska-Krowicka… - … of Pharmacology and …, 1993 - ASPET
… ) without L-NAME or TNBS + D-NAME (100 micrograms/ml), the … D-NAME was ineffective with the exception of tissue … predominated in TNBS and TNBS + D-NAME animals. In contrast to …
Number of citations: 561 jpet.aspetjournals.org
YM Dambisya, TL Lee - Methods and findings in experimental and …, 1995 - europepmc.org
… arginine methyl ester (D-NAME) on morphine antinociception … In the abdominal constriction test, L-arginine and D-NAME (… -NMMA, L-arginine and D-NAME had no effect on their own. …
Number of citations: 55 europepmc.org
DA Czech, EB Jacobson, KT LeSueur-Reed… - Pharmacology …, 2003 - Elsevier
… Finally, the inactive isomer d-NAME, which is not a substrate for NOS, was essentially without effect in either paradigm when compared to Veh control in the current study, thus …
Number of citations: 43 www.sciencedirect.com
WC Tsai, RM Strieter, DA Zisman… - Infection and …, 1997 - Am Soc Microbiol
… to the levels in mice treated with D-NAME. Importantly, the in vitro incubation of murine alveolar macrophages with L-NAME, but not with D-NAME, resulted in a significant impairment in …
Number of citations: 168 journals.asm.org
CH Turner, Y Takano, I Owan… - American Journal of …, 1996 - journals.physiology.org
… D-NAME treatment also caused a partial suppression of mechanically induced bone formation (Fig. 2). This result may reflect a weak inhibitory effect of D-NAME … of D-NAME treatment …
Number of citations: 255 journals.physiology.org

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